3,4-Dimethylthiophene-2-carbaldehyde
Description
3,4-Dimethylthiophene-2-carbaldehyde (CAS: 159709-36-1) is a heterocyclic aldehyde derivative of thiophene, featuring a formyl (-CHO) group at position 2 and methyl (-CH₃) substituents at positions 3 and 4 of the thiophene ring. Its molecular formula is C₉H₈OS₂, with a molecular weight of 196.282 g/mol . This compound is structurally characterized by a fused thieno[2,3-b]thiophene system, which confers unique electronic and steric properties. It is commonly utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its reactivity as an aldehyde and the electron-rich thiophene backbone .
Key identifiers include:
- InChI Key: WEAXSPMHCXWYPF-UHFFFAOYSA-N
- PubChem CID: 2778771
- Synonym: 3,4-Dimethylthieno[2,3-b]thiophene-5-carbaldehyde (IUPAC name) .
Properties
IUPAC Name |
3,4-dimethylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFHBZANQQLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501110 | |
| Record name | 3,4-Dimethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123698-37-3 | |
| Record name | 3,4-Dimethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylthiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 3,4-dimethylthiophene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 3,4-Dimethylthiophene-2-carboxylic acid.
Reduction: 3,4-Dimethylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has potential implications for drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethylthiophene-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of chemical probes and therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carbaldehyde Derivatives
Structural and Electronic Comparisons
Thiophene carbaldehydes vary in substituent positions and ring modifications, which significantly influence their chemical behavior. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|
| 3,4-Dimethylthiophene-2-carbaldehyde | C₉H₈OS₂ | 196.282 | 2-CHO, 3-CH₃, 4-CH₃ | Fused thieno-thiophene system; enhanced steric hindrance |
| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | 2-CHO | Simple thiophene backbone; high reactivity |
| 5-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.17 | 2-CHO, 5-CH₃ | Methyl group reduces ring electron density |
| 3,4-Diethylthiophene-2-carbaldehyde | C₁₁H₁₂OS₂ | 224.34 | 2-CHO, 3-C₂H₅, 4-C₂H₅ | Increased steric bulk; lower solubility |
Key Observations :
- The fused thieno-thiophene system in this compound enhances aromatic stability compared to monocyclic analogs like thiophene-2-carbaldehyde .
- Methyl substituents at positions 3 and 4 introduce steric hindrance , which can slow nucleophilic attacks on the aldehyde group but improve selectivity in coupling reactions .
- Compared to ethyl-substituted analogs, the methyl groups in this compound offer a balance between stability and reactivity, making it more versatile in synthetic applications.
Aldehyde Reactivity :
The formyl group in this compound participates in condensation reactions (e.g., Knoevenagel, Schiff base formation). However, steric effects from the methyl groups can reduce reaction rates compared to unsubstituted thiophene-2-carbaldehyde.
Metal Coordination :
Biological Activity
3,4-Dimethylthiophene-2-carbaldehyde is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₈OS
- Molecular Weight : 144.20 g/mol
- Structure : The compound features a thiophene ring with two methyl groups at the 3 and 4 positions and an aldehyde functional group at the 2 position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is known for its role in biofilm formation and antibiotic resistance. The compound was shown to inhibit biofilm formation by over 80% in treated cultures without exhibiting bactericidal effects, indicating its potential as a non-toxic antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, while the aldehyde group can form hydrogen bonds. This dual functionality allows the compound to modulate biological pathways effectively .
Case Studies and Experimental Results
-
Biofilm Inhibition Study :
- Objective : To evaluate the biofilm inhibitory effects of this compound.
- Method : Confocal light scanning microscopy (CLSM) was used to quantify biofilm mass.
- Results : The compound inhibited biofilm formation by >80% at a concentration of 100 μM, demonstrating significant potential as an anti-biofilm agent .
-
Metabolic Stability Assessment :
- Objective : To assess the in vitro metabolic stability of the compound.
- Method : Compounds were tested in mouse and human liver microsomes.
- Results : this compound exhibited high stability with low intrinsic clearance rates, suggesting favorable pharmacokinetic properties for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylthiophene-2-carbaldehyde | C₇H₈OS | Contains only one methyl group; less reactive |
| 5-Bromo-3,4-dimethylthiophene-2-carbaldehyde | C₇H₇BrOS | Contains bromine; enhanced reactivity |
| Thiophene-2-carboxylic acid | C₆H₄O₂S | Lacks methyl groups; primarily for synthetic use |
The unique positioning of the methyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
